![molecular formula C10H10F2O2 B13440096 (1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol](/img/structure/B13440096.png)
(1R)-1-[(2R)-2-(2,4-difluorophenyl)-2-oxiranyl]ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol is a chiral epoxide compound characterized by the presence of a difluorophenyl group and an epoxybutanol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol typically involves the following steps:
Epoxidation: The starting material, (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol, undergoes epoxidation using a suitable oxidizing agent such as m-chloroperbenzoic acid (m-CPBA) in an inert solvent like dichloromethane. The reaction is carried out at low temperatures to ensure selectivity and yield.
Purification: The crude product is purified using column chromatography to isolate the desired epoxide compound.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as continuous flow reactors, to enhance yield and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding diols or other oxidized derivatives.
Reduction: Reduction of the epoxide ring can yield the corresponding diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diols or other oxidized derivatives.
Reduction: Formation of diols.
Substitution: Formation of substituted epoxide derivatives.
科学的研究の応用
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The epoxide ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of the target molecules, resulting in various biological effects.
類似化合物との比較
- (2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol
- (2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol
Comparison:
(2R,3R)-3-(2,4-Difluorophenyl)-but-2-en-1-ol: This compound is a precursor in the synthesis of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol. It lacks the epoxide ring, which is a key feature of the target compound.
(2R,3R)-3-(2,4-Difluorophenyl)-3,4-dihydroxybutan-2-ol: This compound is a reduced form of the target compound, where the epoxide ring is opened to form two hydroxyl groups
The uniqueness of (2R,3R)-3-(2,4-Difluorophenyl)-3,4-epoxybutan-2-ol lies in its epoxide ring, which imparts distinct chemical reactivity and potential for various applications.
特性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC名 |
(1R)-1-[(2R)-2-(2,4-difluorophenyl)oxiran-2-yl]ethanol |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)10(5-14-10)8-3-2-7(11)4-9(8)12/h2-4,6,13H,5H2,1H3/t6-,10-/m1/s1 |
InChIキー |
HUEOYXUALXBOSZ-LHLIQPBNSA-N |
異性体SMILES |
C[C@H]([C@]1(CO1)C2=C(C=C(C=C2)F)F)O |
正規SMILES |
CC(C1(CO1)C2=C(C=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


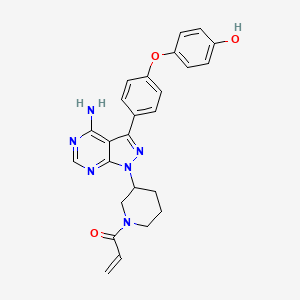
![2-(1-Methylethyl)-5-[(1Z)-2-phenylethenyl]-1,3-benzenediol](/img/structure/B13440032.png)
![[4-[(Z)-2-chloro-1-[4-[2-(diethylamino)ethoxy]phenyl]-2-phenylethenyl]phenyl] acetate](/img/structure/B13440043.png)


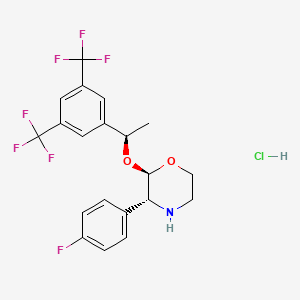
![7-Chloro-5-(methylthio)[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13440075.png)
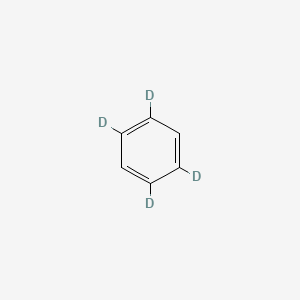
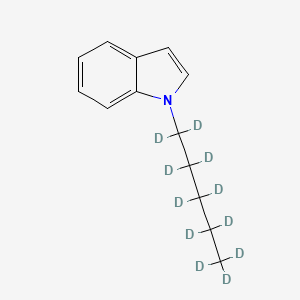
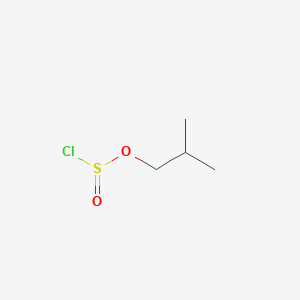
![(1S,3R)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-propanamidocyclopentane-1-carboxamide](/img/structure/B13440089.png)
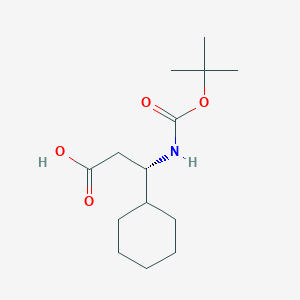

![2-[4-(1-Benzyltriazol-4-yl)anilino]benzamide](/img/structure/B13440105.png)
